2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile
Overview
Description
“2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile” is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notationCC1(CCCN1CC#N)C
. This indicates that the molecule consists of a pyrrolidine ring with two methyl groups attached to one of the carbon atoms, and an acetonitrile group attached to another carbon atom in the ring .
Scientific Research Applications
Lanthanide Complexes and Luminescence
One study discusses the formation of heterodinuclear triple-helical complexes involving lanthanide (Ln) and zinc (Zn) ions in acetonitrile, showcasing its role in creating strongly luminescent materials. This research highlights the structural and photophysical properties of lanthanide podates, which could have implications in materials science, particularly in the development of new luminescent materials (Piguet et al., 1996).
Electrochemical Polymerization
Another application involves the electrochemical polymerization of pyrroles, where 2-(2,2-Dimethylpyrrolidin-1-yl)acetonitrile serves as the solvent. This study provides insights into the polymerization process and the resultant polymeric materials, which have potential applications in conducting polymers and materials science (Hansen et al., 2005).
Phototransposition and Photoaddition Reactions
Research into the photochemical reactivity of dimethylbenzonitriles in acetonitrile demonstrates its utility in studying phototransposition and photoaddition reactions. This work is crucial for understanding the mechanisms of photochemical transformations, which are relevant in synthetic organic chemistry and photophysics (Howell et al., 2000).
Polymerization Rate Enhancement
The role of acetonitrile in significantly increasing the polymerization rate of 2,6-dimethylphenol is another fascinating application. This study sheds light on the catalytic activities and the influence of solvent on polymerization processes, relevant in the synthesis of high-performance polymers (Gamez et al., 2001).
Basicity Scale in Acetonitrile
The development of a self-consistent spectrophotometric basicity scale in acetonitrile, covering a wide pKa range, showcases its use in understanding the basicity of various compounds. This research is vital for analytical chemistry, particularly in solvent-mediated reactions and processes (Kaljurand et al., 2000).
Properties
IUPAC Name |
2-(2,2-dimethylpyrrolidin-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2)4-3-6-10(8)7-5-9/h3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDZCAWKMNSHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.